molecular formula C2Cl2F3I B1346711 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane CAS No. 354-61-0

1,2-Dichloro-1,1,2-trifluoro-2-iodoethane

Cat. No. B1346711
Key on ui cas rn: 354-61-0
M. Wt: 278.82 g/mol
InChI Key: HCUGPHQZDLROAY-UHFFFAOYSA-N
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Patent
US05017718

Procedure details

A mixture of 279 mg (1.0 mmol) of 1,2-dichloro-1-iodotrifluoroethane and 114 mg (1.0 mmol) of allyltrimethylsilane was sealed in a Pyrex glass tube and externally radiated with a high pressure mercury lamp (400 W) in an ice-bath for 3 hours to obtain 4,5-dichloro-4,5,5-trifluoro-1-pentene (Compound 39) in a yield of 60%.
Quantity
279 mg
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([F:8])(I)[C:3]([F:6])([F:5])[Cl:4].[CH2:9]([Si](C)(C)C)[CH:10]=[CH2:11]>>[Cl:1][C:2]([F:8])([C:3]([Cl:4])([F:6])[F:5])[CH2:11][CH:10]=[CH2:9]

Inputs

Step One
Name
Quantity
279 mg
Type
reactant
Smiles
ClC(C(Cl)(F)F)(I)F
Name
Quantity
114 mg
Type
reactant
Smiles
C(C=C)[Si](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed in a Pyrex glass tube
CUSTOM
Type
CUSTOM
Details
externally radiated with a high pressure mercury lamp

Outcomes

Product
Name
Type
product
Smiles
ClC(CC=C)(C(F)(F)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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